molecular formula C13H18ClN B12674654 Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride CAS No. 13299-60-0

Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride

Cat. No.: B12674654
CAS No.: 13299-60-0
M. Wt: 223.74 g/mol
InChI Key: AAKDRDOIVWVYPC-UHFFFAOYSA-N
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Description

Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring partially saturated with hydrogen atoms. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the reduction of pyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired tetrahydropyridine structure .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques, where pyridine derivatives are continuously fed into the reactor along with hydrogen gas and a suitable catalyst. This method allows for large-scale production while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and pharmaceutical development .

Properties

CAS No.

13299-60-0

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1,3-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-8,11H,9-10H2,1-2H3;1H

InChI Key

AAKDRDOIVWVYPC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC=C1C2=CC=CC=C2)C.Cl

Origin of Product

United States

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